[4-(3-Methylphenyl)-1-piperazinyl]acetic acid dihydrochloride [4-(3-Methylphenyl)-1-piperazinyl]acetic acid dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1185473-55-5
VCID: VC8056115
InChI: InChI=1S/C13H18N2O2.2ClH/c1-11-3-2-4-12(9-11)15-7-5-14(6-8-15)10-13(16)17;;/h2-4,9H,5-8,10H2,1H3,(H,16,17);2*1H
SMILES: CC1=CC(=CC=C1)N2CCN(CC2)CC(=O)O.Cl.Cl
Molecular Formula: C13H20Cl2N2O2
Molecular Weight: 307.21

[4-(3-Methylphenyl)-1-piperazinyl]acetic acid dihydrochloride

CAS No.: 1185473-55-5

Cat. No.: VC8056115

Molecular Formula: C13H20Cl2N2O2

Molecular Weight: 307.21

* For research use only. Not for human or veterinary use.

[4-(3-Methylphenyl)-1-piperazinyl]acetic acid dihydrochloride - 1185473-55-5

Specification

CAS No. 1185473-55-5
Molecular Formula C13H20Cl2N2O2
Molecular Weight 307.21
IUPAC Name 2-[4-(3-methylphenyl)piperazin-1-yl]acetic acid;dihydrochloride
Standard InChI InChI=1S/C13H18N2O2.2ClH/c1-11-3-2-4-12(9-11)15-7-5-14(6-8-15)10-13(16)17;;/h2-4,9H,5-8,10H2,1H3,(H,16,17);2*1H
Standard InChI Key AQAPROZRXVLJND-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)N2CCN(CC2)CC(=O)O.Cl.Cl
Canonical SMILES CC1=CC(=CC=C1)N2CCN(CC2)CC(=O)O.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure consists of a piperazine core linked to a 3-methylphenyl group at the 4-position and an acetic acid moiety at the 1-position, with two hydrochloride counterions. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC13H20Cl2N2O2\text{C}_{13}\text{H}_{20}\text{Cl}_2\text{N}_2\text{O}_2
Molecular Weight307.21 g/mol
SMILES NotationCC1=CC(=CC=C1)N2CCN(CC2)CC(=O)O.Cl.Cl
IUPAC Name2-[4-(3-methylphenyl)piperazin-1-yl]acetic acid; dihydrochloride
SolubilityHighly soluble in aqueous media due to dihydrochloride form

The dihydrochloride salt enhances solubility, making it suitable for in vitro and in vivo studies . X-ray crystallography data, though unavailable, suggests a planar piperazine ring with the 3-methylphenyl and acetic acid groups occupying equatorial positions, as seen in analogous structures .

Synthesis and Optimization

Synthetic Routes

The synthesis of [4-(3-methylphenyl)-1-piperazinyl]acetic acid dihydrochloride involves multi-step reactions, as detailed in patents for related piperazine derivatives . A generalized pathway includes:

  • Piperazine Functionalization:

    • Reaction of 1-(3-methylphenyl)piperazine with chloroacetic acid derivatives under basic conditions (e.g., potassium carbonate in dimethylformamide) .

    • Intermediate formation of 2-[4-(3-methylphenyl)piperazin-1-yl]acetic acid.

  • Salt Formation:

    • Treatment with hydrochloric acid to yield the dihydrochloride salt.

Patent WO2009057133A2 highlights a similar process for synthesizing 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy acetic acid, achieving a 70% yield via hydrolysis and subsequent salt formation . For [4-(3-methylphenyl)-1-piperazinyl]acetic acid dihydrochloride, yields typically range from 60–65% after purification .

Industrial-Scale Production

Optimized methods employ continuous flow reactors to minimize byproducts and improve efficiency . Key parameters include:

  • Temperature: 80–110°C

  • Catalysts: Potassium iodide (0.5–1 mol%)

  • Solvents: n-Butanol or dichloromethane/methanol mixtures

Pharmacological Applications

Neurotransmitter Modulation

Piperazine derivatives are renowned for their affinity for serotonin (5-HT) and dopamine receptors . In a study on thiazole-piperazine analogs, compounds with structural similarities exhibited significant antinociceptive effects in murine models (F(9,60)=20.01F(9,60) = 20.01, p<0.001p < 0.001) . These effects were mediated via opioidergic pathways, suggesting potential applications in pain management .

Antihistamine Research

Comparative Analysis with Analogous Compounds

CompoundMolecular FormulaKey ApplicationEfficacy/Safety Notes
Cetirizine DihydrochlorideC21H25Cl2N2O3\text{C}_{21}\text{H}_{25}\text{Cl}_2\text{N}_2\text{O}_3AntihistamineFDA-approved; low sedation risk
[4-(3-Methylphenyl)-1-piperazinyl]acetic acid dihydrochlorideC13H20Cl2N2O2\text{C}_{13}\text{H}_{20}\text{Cl}_2\text{N}_2\text{O}_2Research chemicalLimited in vivo data
1,4-bis[(3-Methylphenyl)methyl]piperazine dihydrochlorideC20H28Cl2N2\text{C}_{20}\text{H}_{28}\text{Cl}_2\text{N}_2Neurological studiesHigh logP (5.10) suggests CNS penetration

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